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Compound of Interest

Compound Name: 4-(3-Bromobenzoyl)morpholine

Cat. No.: B129545 Get Quote

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-(3-Bromobenzoyl)morpholine, a compound of interest for researchers, scientists, and

professionals in drug development. Due to the limited availability of published experimental

spectra for this specific molecule, this document presents predicted data based on the analysis

of its chemical structure and spectroscopic data from analogous compounds. Detailed,

standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data are also provided, alongside a general

workflow for spectroscopic analysis.

Molecular Structure and Properties
IUPAC Name: (3-bromophenyl)(morpholino)methanone

Molecular Formula: C₁₁H₁₂BrNO₂

Molecular Weight: 270.12 g/mol

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-(3-
Bromobenzoyl)morpholine. These predictions are derived from established principles of

spectroscopy and data from structurally related molecules.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm (Predicted)

Multiplicity Integration Assignment

~ 7.7 - 7.8 t (triplet) 1H
Ar-H (proton between

Br and C=O)

~ 7.6 - 7.7 d (doublet) 1H
Ar-H (proton ortho to

Br)

~ 7.5 - 7.6 d (doublet) 1H
Ar-H (proton ortho to

C=O)

~ 7.3 - 7.4 t (triplet) 1H
Ar-H (proton para to

Br)

~ 3.4 - 3.8 m (multiplet) 8H
Morpholine ring

protons (-CH₂)

Solvent: CDCl₃, Reference: TMS. Predicted chemical shifts for aromatic protons are

approximate and the actual appearance may be more complex due to second-order effects.[1]

[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm (Predicted) Assignment

~ 168 - 172 C=O (Amide carbonyl)

~ 138 - 140 Ar-C (quaternary, attached to C=O)

~ 130 - 135 Ar-C (CH)

~ 125 - 130 Ar-C (CH)

~ 122 Ar-C (quaternary, attached to Br)

~ 66 - 68 -CH₂-O- (Morpholine)

~ 42 - 48 -CH₂-N- (Morpholine)

Solvent: CDCl₃. A total of 7 distinct signals are expected in the ¹³C NMR spectrum.[3][4][5][6][7]

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹)
(Predicted)

Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2980 - 2840 Medium-Strong
Aliphatic C-H stretch

(Morpholine)

1630 - 1660 Strong C=O stretch (Amide)

1600 - 1450 Medium-Weak Aromatic C=C stretch

1270 - 1230 Strong C-N stretch (Amide)

1120 - 1110 Strong
C-O-C stretch (Ether in

Morpholine)

~ 1020 Medium Aromatic C-H in-plane bend

800 - 600 Strong C-Br stretch

~ 780 Strong
Aromatic C-H out-of-plane

bend (meta-substitution)

The presence of a strong absorption band for the amide carbonyl group is a key diagnostic

feature.[8][9][10][11][12]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
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m/z (Predicted) Interpretation

270 / 272

[M]⁺ / [M+2]⁺ (Molecular ion peak with

characteristic ~1:1 ratio for Bromine isotopes

⁷⁹Br and ⁸¹Br)

183 / 185 Fragment from loss of morpholine moiety

155 / 157 Fragment from loss of morpholine and CO

86 Morpholine fragment

56
Common fragment from morpholine ring

cleavage

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI). The isotopic pattern of

the molecular ion is a definitive indicator of a monobrominated compound.[13][14][15]

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic

compound like 4-(3-Bromobenzoyl)morpholine.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[16] Ensure the sample is

fully dissolved; gentle vortexing or sonication can be used to aid dissolution. If particulates

are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly

into the NMR tube.[16]

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into

the probe.

Locking and Shimming: The instrument's software will lock onto the deuterium signal of the

solvent to stabilize the magnetic field.[17] The magnetic field homogeneity is then optimized

through an automated or manual shimming process to obtain sharp, well-resolved peaks.[17]

Data Acquisition:
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¹H NMR: A standard one-pulse experiment is typically performed. Key parameters include

setting the appropriate spectral width, number of scans (typically 8-16), acquisition time,

and a relaxation delay.[17]

¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance

of ¹³C, a higher sample concentration (50-100 mg) and a greater number of scans are

often required to achieve a good signal-to-noise ratio.[16]

Data Processing: The acquired Free Induction Decay (FID) is converted to a spectrum via

Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the

residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[17]

IR Spectroscopy Protocol (Thin Solid Film Method)
Sample Preparation: Place a small amount (a few milligrams) of the solid sample into a clean

vial or test tube. Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to

completely dissolve the solid.[18]

Film Deposition: Using a pipette, place a drop of the resulting solution onto the surface of a

clean, dry IR-transparent salt plate (e.g., KBr or NaCl).[18]

Solvent Evaporation: Allow the solvent to fully evaporate in a fume hood. This will leave a

thin, even film of the solid compound on the plate.[18]

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

Record the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the

signal-to-noise ratio. A background spectrum of the clean, empty beam path should be

recorded first and automatically subtracted from the sample spectrum.

Cleaning: After analysis, clean the salt plate thoroughly with a suitable solvent and store it in

a desiccator to prevent fogging from atmospheric moisture.[19]

Mass Spectrometry Protocol (Electrospray Ionization -
ESI)

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µM to pM

range) in a solvent compatible with ESI, such as a mixture of acetonitrile and water or
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methanol.[20][21] For positive-ion mode, a small amount of an acid (e.g., 0.1% formic acid)

is often added to promote protonation.[20]

Sample Introduction: The sample solution is introduced into the ESI source, typically via

direct infusion with a syringe pump or through a liquid chromatography (LC) system (LC-

MS).[21]

Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a

fine spray of charged droplets.[22][23] A heated drying gas (e.g., nitrogen) assists in solvent

evaporation. As the droplets shrink, the charge density increases, eventually leading to the

formation of gas-phase ions of the analyte.[23]

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole,

time-of-flight, or ion trap), which separates them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general process of chemical analysis using NMR, IR, and

MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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